molecular formula C20H16FNO6 B5892681 2-{4-[3-acetyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

2-{4-[3-acetyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

Cat. No.: B5892681
M. Wt: 385.3 g/mol
InChI Key: MZLCNFNXQCSNKF-UHFFFAOYSA-N
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Description

2-{4-[3-acetyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a fluorophenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[3-acetyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the acetic acid moiety through an esterification reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

2-{4-[3-acetyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[3-acetyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, ultimately affecting biological processes. The exact mechanism depends on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

  • 2-(4-Acetyl-3-fluorophenyl)acetic acid
  • 2-(4-Acetyl-2-fluorophenyl)acetic acid
  • 2-(4-acetyl-3-hydroxy-2-propylphenoxy)acetic acid

Comparison: Compared to these similar compounds, 2-{4-[3-acetyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid stands out due to its unique combination of functional groups. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-[3-acetyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO6/c1-11(23)17-18(12-3-2-4-13(21)9-12)22(20(27)19(17)26)14-5-7-15(8-6-14)28-10-16(24)25/h2-9,18,26H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLCNFNXQCSNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)C3=CC=C(C=C3)OCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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